molecular formula C11H15NO2 B12402852 4-(Butylamino)benzoic Acid D7 (butyl-2,2,3,3,4,4,4-D7); 4-(n-Butylamino-2,2,3,3,4,4,4-d7)benzoic acid

4-(Butylamino)benzoic Acid D7 (butyl-2,2,3,3,4,4,4-D7); 4-(n-Butylamino-2,2,3,3,4,4,4-d7)benzoic acid

Cat. No.: B12402852
M. Wt: 200.28 g/mol
InChI Key: YCCRFDDXAVMSLM-NCKGIQLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Butylamino)benzoic acid-d7 is a deuterium-labeled derivative of 4-(Butylamino)benzoic acid. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of 4-(Butylamino)benzoic acid enhances its utility in various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butylamino)benzoic acid-d7 involves the deuteration of 4-(Butylamino)benzoic acid. The process typically includes the following steps:

Industrial Production Methods

Industrial production of 4-(Butylamino)benzoic acid-d7 follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced purification techniques to meet the stringent requirements for research-grade compounds .

Chemical Reactions Analysis

Types of Reactions

4-(Butylamino)benzoic acid-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives of 4-(Butylamino)benzoic acid-d7 .

Mechanism of Action

The mechanism of action of 4-(Butylamino)benzoic acid-d7 is primarily related to its role as a stable isotope-labeled compound. The deuterium atoms in the molecule do not significantly alter its chemical properties but provide a means for tracking and quantification in various studies. The molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15NO2

Molecular Weight

200.28 g/mol

IUPAC Name

4-(2,2,3,3,4,4,4-heptadeuteriobutylamino)benzoic acid

InChI

InChI=1S/C11H15NO2/c1-2-3-8-12-10-6-4-9(5-7-10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)/i1D3,2D2,3D2

InChI Key

YCCRFDDXAVMSLM-NCKGIQLSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CNC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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